molecular formula C18H17BrN4O2 B11108774 N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate CAS No. 57778-20-8

N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

Cat. No.: B11108774
CAS No.: 57778-20-8
M. Wt: 401.3 g/mol
InChI Key: KZJNWWXSTBOBLJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate is a synthetic organic compound that features a bromophenyl group, an oxadiazolium ring, and a phenylpropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate typically involves multiple steps:

    Formation of the oxadiazolium ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the phenylpropan-2-yl group: This can be done through a Friedel-Crafts alkylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
  • N-(4-fluorophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
  • N-(4-methylphenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

Uniqueness

N-(4-bromophenyl)-N’-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

57778-20-8

Molecular Formula

C18H17BrN4O2

Molecular Weight

401.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C18H17BrN4O2/c1-13(11-14-5-3-2-4-6-14)23-12-17(25-22-23)21-18(24)20-16-9-7-15(19)8-10-16/h2-10,12-13H,11H2,1H3,(H-,20,21,22,24)

InChI Key

KZJNWWXSTBOBLJ-UHFFFAOYSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)Br)\[O-]

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)Br)[O-]

Origin of Product

United States

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